

2-(2-Bromoethyl)pyridine hydrobromide physical properties

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Compound of Interest

Compound Name: **2-(2-Bromoethyl)pyridine**

Cat. No.: **B1590421**

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An In-depth Technical Guide to **2-(2-Bromoethyl)pyridine** Hydrobromide: Properties, Handling, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromoethyl)pyridine** hydrobromide (CAS No: 72996-65-7), a pivotal reagent in modern organic and medicinal chemistry. As a stable, solid precursor to the reactive **2-(2-bromoethyl)pyridine** free base, this compound is an essential building block for introducing the 2-pyridylethyl moiety into a wide array of molecular scaffolds. This document details its core physical and chemical properties, provides expert insights into its handling and reactivity, and presents a representative experimental workflow, offering researchers and drug development professionals a practical and scientifically grounded resource.

Chemical Identity and Structure

2-(2-Bromoethyl)pyridine hydrobromide is the hydrobromide salt of **2-(2-bromoethyl)pyridine**. The salt formation is critical, as it converts the light-sensitive, oily liquid free base into a more stable, crystalline solid that is easier to handle and store.^[1] This enhanced stability is a key reason for its widespread use in laboratory and process chemistry.
^[1]

- IUPAC Name: **2-(2-bromoethyl)pyridine**;hydrobromide^{[1][2]}

- CAS Number: 72996-65-7[2][3]
- Molecular Formula: C₇H₉Br₂N[1][2]
- SMILES: C1=CC=NC(=C1)CCBr.Br[1][2]
- InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N[2]

Core Physical and Chemical Properties

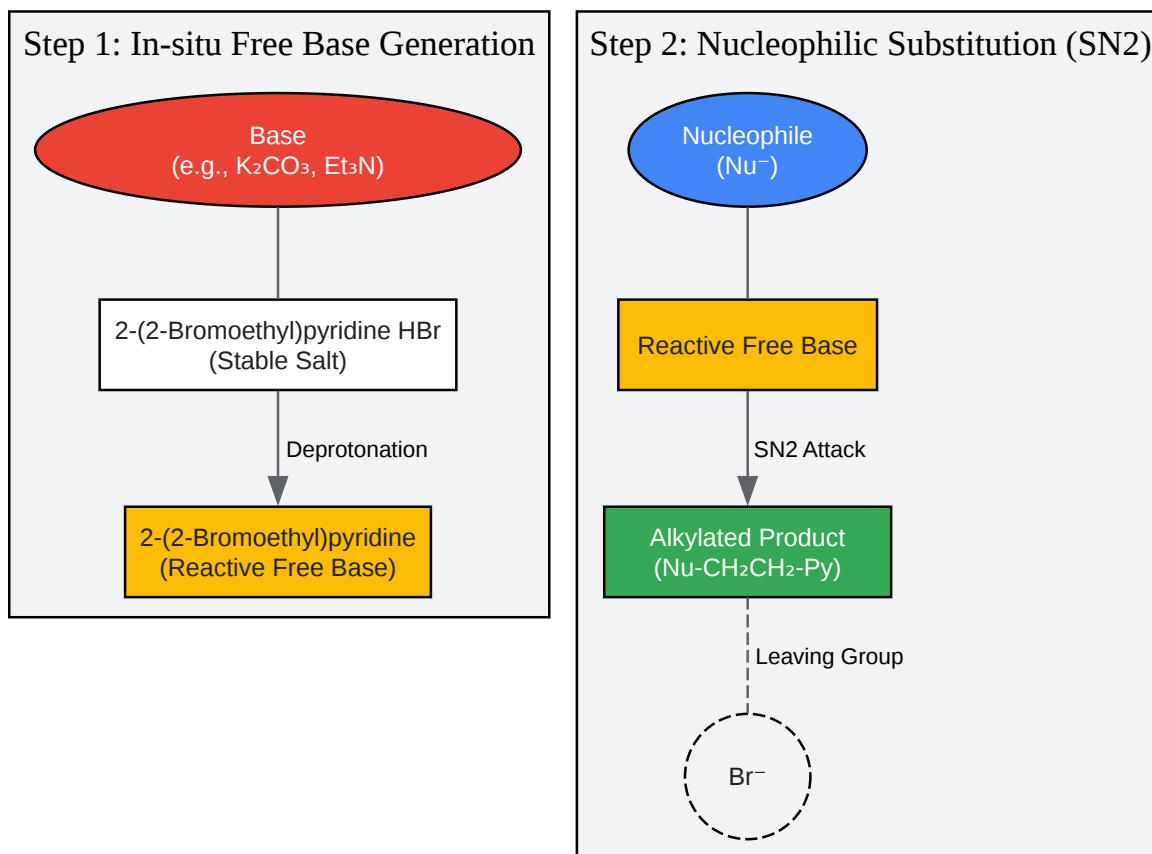
The physical properties of **2-(2-Bromoethyl)pyridine** hydrobromide dictate its storage, handling, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	266.96 g/mol	[1][2]
Appearance	White to light yellow powder or crystalline solid	[1][2][4]
Melting Point	148 - 152 °C	[2]
Boiling Point	258.6 °C at 760 mmHg	[1][5]
Purity	Typically ≥98%	[4][6]
Solubility	Soluble in polar solvents such as methanol.	[2]
Storage Conditions	Store at room temperature in a tightly closed container.	[4][6]

Reactivity and Synthetic Utility

The primary utility of this reagent lies in the reactivity of its bromoethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[1][2] The core mechanism involves an SN₂ displacement of the bromide leaving group by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

Causality of Use: It is crucial to understand that the reagent as supplied is a salt. The pyridinium nitrogen is protonated. For the SN2 reaction to proceed efficiently, the free base form is required. Therefore, the addition of a non-nucleophilic base is a mandatory first step in most protocols to neutralize the hydrobromide, liberating the reactive free base *in situ*.



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Caption: Reaction workflow for utilizing **2-(2-Bromoethyl)pyridine** hydrobromide.

This two-step process is fundamental to its application and highlights the importance of stoichiometry, as at least two equivalents of base are often required: one to neutralize the hydrobromide salt and a second to deprotonate the incoming nucleophile if it is also supplied as a salt (e.g., an amine hydrochloride).

Representative Experimental Protocol: N-Alkylation

This protocol describes a general, self-validating procedure for the N-alkylation of a primary or secondary amine, a common application for this reagent.

Objective: To synthesize an N-(2-(pyridin-2-yl)ethyl) substituted amine.

Materials:

- **2-(2-Bromoethyl)pyridine** hydrobromide (1.0 eq)
- Amine of interest (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.5 eq)
- Acetonitrile (CH_3CN), anhydrous (sufficient to make a 0.1 M solution)

Methodology:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine of interest (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
- Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes. Expert Insight: K_2CO_3 is a mild, heterogeneous base suitable for this transformation. Its insolubility in acetonitrile facilitates easy removal by filtration upon reaction completion.
- Reagent Addition: Add **2-(2-Bromoethyl)pyridine** hydrobromide (1.0 eq) to the suspension in one portion.
- Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking) to yield the pure N-alkylated product.

Safety and Handling

While a specific safety data sheet for CAS 72996-65-7 should always be consulted, related bromo-pyridine compounds are known to be hazardous. For instance, 3-(2-Bromoethyl)pyridine hydrobromide is listed as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.^[7] Similarly, 2-(bromomethyl)pyridine hydrobromide is classified as causing severe skin burns and eye damage.^[8]

General Precautions:

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a controlled reaction).
- Handling: As a powder, care should be taken to avoid generating dust during weighing and transfer.

Applications in Drug Discovery and Development

The 2-pyridylethyl scaffold introduced by this reagent is a common structural motif in pharmaceutically active molecules. Its presence can influence a compound's pharmacokinetic properties, such as solubility and metabolic stability, and can be key for binding to biological targets.^[2] This reagent serves as a key intermediate in the synthesis of potential antiviral and antimicrobial agents.^[1] It has also been cited in research papers related to the development of Gram-negative bacterial efflux pump inhibitors.^[1]

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